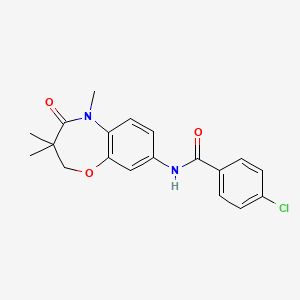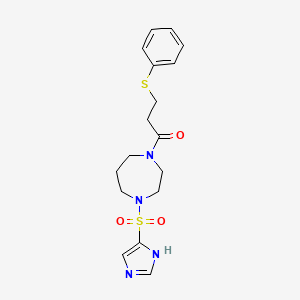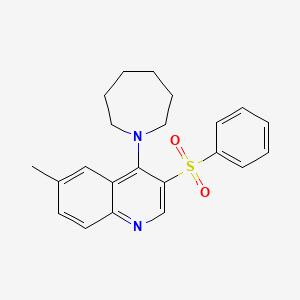![molecular formula C19H17ClF3N3O3 B2799169 (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate CAS No. 860650-97-1](/img/structure/B2799169.png)
(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate is a complex organic compound characterized by its unique chemical structure, which includes a morpholine ring, a pyridine ring, and various functional groups such as a chlorobenzoyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate typically involves multiple steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the attachment of the morpholine ring. Common synthetic routes may involve reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chlorobenzoyl group to a benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives .
Applications De Recherche Scientifique
(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism of action of (Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other morpholine derivatives and pyridine-containing molecules, such as:
- 3-((4-Chlorobenzoyl)oxy)-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- (4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxy)acetic acid
Uniqueness
(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino 4-chlorobenzoate is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .
Propriétés
IUPAC Name |
[(Z)-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3/c1-12(25-29-18(27)13-2-4-15(20)5-3-13)17-16(26-6-8-28-9-7-26)10-14(11-24-17)19(21,22)23/h2-5,10-11H,6-9H2,1H3/b25-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCPTNMUNJAAND-ROTLSHHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide](/img/structure/B2799086.png)


![N,N-Dimethyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2799095.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2799096.png)

![2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide](/img/structure/B2799098.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2799101.png)
![3-chloro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide](/img/structure/B2799102.png)
![1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one](/img/structure/B2799104.png)
![4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline](/img/structure/B2799105.png)
![ETHYL 4-{5-[(1E)-2-(BENZYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE](/img/structure/B2799107.png)

